molecular formula C₁₈H₂₅N₃O₃ B1156054 (2S,2'R,trans)-7-Hydroxy-saxagliptin

(2S,2'R,trans)-7-Hydroxy-saxagliptin

Cat. No.: B1156054
M. Wt: 331.41
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,2'R,trans)-7-Hydroxy-saxagliptin is a pharmaceutical impurity and metabolite of the active drug substance Saxagliptin . Saxagliptin is an orally active, potent, and highly selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), approved for the treatment of type 2 diabetes mellitus . The parent drug, Saxagliptin, functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) . This inhibition increases endogenous GLP-1 levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic beta cells and reduces glucagon production, thereby improving glycemic control . Metabolites and related impurities such as this compound are critical for analytical research and development. They are used as reference standards in analytical method development, validation, and Quality Control (QC) applications to ensure the safety, purity, and consistency of pharmaceutical products . This compound is provided with comprehensive characterization data and is intended to support regulatory submissions like Abbreviated New Drug Applications (ANDA) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₈H₂₅N₃O₃

Molecular Weight

331.41

Synonyms

(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2s,2 R,trans 7 Hydroxy Saxagliptin

Stereoselective Synthesis Approaches

The core structure of saxagliptin (B632) itself is assembled from two key chiral fragments: (S)-N-Boc-3-hydroxyadamantylglycine and a bicyclic proline derivative. The stereoselective synthesis of (2S,2'R,trans)-7-Hydroxy-saxagliptin would therefore necessitate either the use of a pre-functionalized adamantane (B196018) precursor with the desired 7-hydroxy group and correct stereochemistry, or a late-stage stereoselective hydroxylation of a saxagliptin intermediate.

The enantioselective synthesis of the saxagliptin backbone is well-established and often relies on biocatalysis to set the stereocenter of the adamantylglycine moiety. A key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, is frequently prepared via asymmetric reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This reaction can be catalyzed by enzymes such as phenylalanine dehydrogenase, which provides high enantioselectivity.

While a specific route to the (2S,2'R,trans) isomer of 7-Hydroxy-saxagliptin is not extensively detailed in publicly available literature, the synthesis would logically follow the established principles of saxagliptin synthesis. The "2S" configuration refers to the stereocenter in the amino acid portion, which is typically controlled during the synthesis of the adamantylglycine fragment. The "2'R" and "trans" designations would relate to the stereochemistry of the proline-like portion of the molecule and the relative orientation of the substituents on the adamantane ring, respectively. The synthesis of various saxagliptin isomers has been noted, indicating that different stereochemical combinations have been explored.

The introduction of a hydroxyl group at the C-7 position of the adamantane ring of a saxagliptin precursor is a critical step. The adamantane cage has multiple tertiary carbons that could potentially be hydroxylated. Achieving regioselectivity for the C-7 position is a significant synthetic challenge.

One promising approach is the use of microbial hydroxylation. Studies have shown that certain microorganisms are capable of regioselectively hydroxylating adamantane. For instance, Streptomyces griseoplanus has been shown to be highly regioselective in the hydroxylation of adamantane, suggesting that a similar biocatalytic approach could be employed for a functionalized adamantane precursor of saxagliptin mdpi.com. This enzymatic hydroxylation is often mediated by cytochrome P450 enzymes mdpi.com. The optimization of such a microbial process would involve screening different microbial strains, and optimizing fermentation conditions such as pH, temperature, and substrate feeding strategies to maximize the yield and regioselectivity of the desired C-7 hydroxylated product.

Chemical methods for the selective hydroxylation of adamantane have also been explored. These often involve the use of strong oxidizing agents, but achieving high regioselectivity can be difficult due to the similar reactivity of the tertiary C-H bonds in the adamantane core.

Precursor Compounds and Intermediate Derivatization for Target Structure Elucidation

The synthesis of this compound would involve the preparation and derivatization of key precursor compounds. A plausible synthetic strategy would involve the synthesis of a 7-hydroxy-adamantane-derived keto acid, which could then be subjected to stereoselective reductive amination.

A key precursor for saxagliptin is 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid researchgate.net. To synthesize the 7-hydroxy analog, a potential precursor would be 2-(3,7-dihydroxy-1-adamantyl)-2-oxoacetic acid with the correct stereochemistry at the 3- and 7-positions. The synthesis of this precursor would likely start from a 3,7-dihydroxyadamantane derivative.

The elucidation of the target structure would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining the connectivity and stereochemistry of the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern. For chiral molecules, techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential to separate and quantify different stereoisomers.

Optimization of Reaction Conditions for Research-Scale Production

The optimization of reaction conditions is critical for the efficient synthesis of this compound on a research scale. Key reactions to optimize would include the coupling of the hydroxylated adamantylglycine derivative with the proline-like fragment and any protection/deprotection steps.

For the coupling reaction, various coupling agents can be screened to maximize the yield and minimize side reactions. Common coupling agents used in peptide synthesis, such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., T3P), could be employed synzeal.comnih.gov. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized.

If a microbial hydroxylation step is used, optimization would focus on the fermentation process. This includes selecting the optimal growth medium for the microorganism, controlling the pH and temperature of the culture, and determining the best time to add the substrate for biotransformation. Extraction and purification of the hydroxylated product from the fermentation broth would also require careful optimization to ensure high purity and yield.

The following table summarizes key reaction parameters that would require optimization for the synthesis of a hydroxylated saxagliptin analog, based on known procedures for saxagliptin synthesis synzeal.comnih.gov.

ParameterRange/OptionsPurpose
Coupling Agent EDC/HOBt, T3P, HATUTo facilitate amide bond formation between the adamantylglycine and proline fragments.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)To dissolve reactants and facilitate the reaction.
Base Diisopropylethylamine (DIPEA), Triethylamine (TEA)To neutralize acids formed during the reaction.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.
Reaction Time 1 to 24 hoursTo ensure the reaction goes to completion.

Generation of Isotopic Analogs for Mechanistic Studies

Isotopically labeled analogs of this compound are valuable tools for mechanistic studies, particularly for investigating its metabolism and interaction with the DPP-4 enzyme. The synthesis of such analogs would involve the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the molecule.

The synthesis of isotopically labeled saxagliptin and its 5-hydroxy metabolite has been reported, providing a template for the synthesis of labeled 7-hydroxy-saxagliptin beilstein-journals.org. Deuterium-labeled analogs could be prepared by using deuterated reagents during the synthesis. For example, reduction steps could be carried out using deuterium gas or deuterium-donating reagents like sodium borodeuteride.

For instance, if a reductive amination step is used to introduce the amino group, using a deuterium source in this step could label the carbon atom adjacent to the nitrogen. Alternatively, deuterium atoms could be introduced into the adamantane ring of a precursor molecule through exchange reactions or by using deuterated starting materials.

The synthesis of a deuterium-labeled sitagliptin, another DPP-4 inhibitor, has been described, which involved the use of deuterated starting materials to introduce the isotopic labels google.com. A similar strategy could be envisioned for this compound, where a deuterated adamantane precursor is used in the synthesis.

The following table outlines potential strategies for isotopic labeling.

IsotopePosition of LabelingSynthetic Strategy
Deuterium (²H) Adamantane RingUse of deuterated adamantane starting materials or H/D exchange reactions on a precursor.
Deuterium (²H) Amino Acid BackboneUse of deuterated reducing agents (e.g., NaBD₄) in a reductive amination step.
Carbon-13 (¹³C) Carbonyl CarbonUse of ¹³C-labeled cyanide in a Strecker-type synthesis of the amino acid.
Nitrogen-15 (¹⁵N) Amino GroupUse of ¹⁵N-labeled ammonia or an equivalent nitrogen source in the amination step.

Metabolic Pathways and Enzymatic Biotransformation of Saxagliptin Leading to 2s,2 R,trans 7 Hydroxy Saxagliptin

Identification of Specific Cytochrome P450 Isoenzymes (e.g., CYP3A4/5) Involved in Hydroxylation

The primary route for the metabolism of saxagliptin (B632) is hepatic. drugbank.com Extensive research has identified the specific enzymes responsible for the conversion of saxagliptin to its hydroxylated metabolite. The metabolism is almost exclusively mediated by the cytochrome P450 superfamily, particularly isoenzymes CYP3A4 and CYP3A5. nih.govdrugbank.comnih.gov These enzymes catalyze the hydroxylation of the adamantane (B196018) moiety of the saxagliptin molecule to form 5-hydroxy saxagliptin. nih.govnih.govmdpi.com The formation of this metabolite, M2, is considered the major metabolic pathway for saxagliptin clearance. nih.govresearchgate.net While CYP3A4 and CYP3A5 are the principal contributors, some evidence suggests a minor role for CYP2C8 as well. rcsb.org The significant reliance on the CYP3A4/5 pathway means that co-administration with strong inhibitors or inducers of these enzymes can alter the pharmacokinetics of saxagliptin. rcsb.orgnih.gov

The role of CYP3A4/5 in the hydroxylation of saxagliptin has been definitively established through a variety of in vitro studies. nih.gov These experiments typically utilize human liver microsomes, which are subcellular fractions containing a high concentration of phase I enzymes like the cytochrome P450 system. researchgate.net By incubating saxagliptin with human liver microsomes, researchers have consistently observed the formation of 5-hydroxy saxagliptin. nih.govnih.gov

To pinpoint the exact isoenzymes responsible, studies have also employed recombinant enzymes. nih.gov This involves using insect cell expression systems to produce specific, purified human CYP isoenzymes. researchgate.net When saxagliptin was incubated with a panel of these recombinant enzymes, significant metabolic turnover to 5-hydroxy saxagliptin was observed only in the presence of CYP3A4 and CYP3A5, confirming their central role in this biotransformation. nih.govresearchgate.net Further studies have investigated the impact of genetic variations (polymorphisms) on CYP3A4's ability to metabolize saxagliptin, using microsomes from cells engineered to express these variants. researchgate.netnih.gov

Kinetic analyses have been performed to quantify the efficiency of CYP3A4 and CYP3A5 in metabolizing saxagliptin. These studies reveal that while both enzymes catalyze the formation of 5-hydroxy saxagliptin, they do so with different efficiencies. nih.gov The catalytic efficiency, often expressed as the Vmax/Km ratio, for CYP3A4-mediated hydroxylation of saxagliptin is approximately four times higher than that of CYP3A5. nih.govresearchgate.net This indicates that CYP3A4 is the more efficient enzyme for this specific metabolic reaction. nih.gov

Table 1: Enzyme Kinetic Parameters for Saxagliptin Hydroxylation
EnzymeCatalytic Efficiency (Vmax/Km)FindingSource
CYP3A4~4-fold higher than CYP3A5CYP3A4 is the more efficient enzyme in the formation of 5-hydroxy saxagliptin. nih.govresearchgate.net
CYP3A5Lower than CYP3A4Contributes to metabolism, but less efficiently than CYP3A4. nih.govresearchgate.net
CYP3A4 VariantsGenerally decreased intrinsic clearanceMost genetic variants show reduced metabolic activity compared to wild-type CYP3A4. researchgate.net

Role of Other Potential Metabolic Enzymes and Pathways (e.g., non-CYP mediated)

While CYP3A4/5-mediated hydroxylation is the principal metabolic pathway, other minor routes of biotransformation for saxagliptin exist. These include phase II conjugation reactions, such as glucuronidation and sulfation, which can occur either on the parent saxagliptin molecule or its hydroxylated metabolites. nih.govmdpi.com

Furthermore, non-enzymatic pathways have been identified. Studies have shown that saxagliptin, which contains a cyanopyrrolidine moiety, can react non-enzymatically with endogenous thiol-containing molecules like cysteine and glutathione. nih.govmdpi.com This leads to the formation of thiazoline-containing adducts. These thiol conjugates have been identified in vitro and also in vivo in rats, representing a non-CYP mediated clearance mechanism. nih.govmdpi.com

Stereospecificity and Regiospecificity of Hydroxylation in Metabolic Processes

The metabolic conversion of saxagliptin to (2S,2'R,trans)-7-Hydroxy-saxagliptin is a highly specific process. The reaction is regiospecific, occurring at the C-5 position of the adamantane ring structure of saxagliptin. nih.gov The naming convention "this compound" denotes the precise stereochemistry of the resulting metabolite, indicating that the enzymatic hydroxylation is also highly stereospecific. pharmaffiliates.com This specificity ensures the formation of a single, major, pharmacologically active metabolite rather than a mixture of isomers. tga.gov.aucapes.gov.br This active metabolite, 5-hydroxy saxagliptin, is itself a potent inhibitor of the DPP-4 enzyme, although it is approximately half as potent as the parent compound, saxagliptin. drugbank.comnih.govresearchgate.net

Comparative Analysis of Metabolite Profiles Across Different Pre-clinical Biological Systems

The metabolic profile of saxagliptin has been shown to be qualitatively similar across various species, including mice, rats, dogs, monkeys, and humans. tga.gov.au In all these species, the primary metabolic pathway involves the formation of the pharmacologically active hydroxylated metabolite, M2 (5-hydroxy saxagliptin). tga.gov.aunih.govcapes.gov.br This consistency across preclinical models and humans makes these animal models valuable for predicting human pharmacokinetics. nih.govpsu.edu

Table 2: Comparative Pharmacokinetics of Saxagliptin in Different Species
SpeciesKey FindingSource
HumanPrimary metabolite is 5-hydroxy saxagliptin (M2). Plasma exposure to M2 is 3-7 times higher than saxagliptin. tga.gov.aupsu.edu
MonkeyPrimary metabolite is M2. Plasma clearance is 14.5 ml/min/kg. tga.gov.aunih.govcapes.gov.br
DogPrimary metabolite is M2. Plasma clearance is 9.3 ml/min/kg. tga.gov.aunih.govcapes.gov.br
RatPrimary metabolite is M2. Plasma clearance is significantly higher at 115 ml/min/kg. tga.gov.aunih.govcapes.gov.br
MousePrimary metabolite is 5-hydroxy saxagliptin. tga.gov.au

Advanced Analytical Methodologies for the Characterization and Quantification of 2s,2 R,trans 7 Hydroxy Saxagliptin

Development and Validation of Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental to the analysis of (2S,2'R,trans)-7-Hydroxy-saxagliptin, enabling its separation from the parent drug, other metabolites, and potential impurities. The development of robust and validated methods is essential for reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of saxagliptin (B632) and its derivatives. Stability-indicating RP-HPLC methods have been developed to separate saxagliptin from its process-related impurities and degradation products. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, precision, accuracy, linearity, and robustness. zenodo.org

For the separation of saxagliptin and related compounds, C18 or C8 columns are commonly employed. zenodo.orgscirp.org Method development involves optimizing the mobile phase composition, which often consists of a buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol), to achieve adequate resolution between all components. scirp.orgijnrd.org Detection is frequently performed using a UV detector, with wavelengths around 220-225 nm being effective for these compounds. zenodo.orgscirp.org The goal is to develop a method where the analyte and its related substances are well-separated with a resolution greater than 2.0.

Table 1: Representative HPLC Method Parameters for Saxagliptin and Related Compounds
ParameterConditionReference
ColumnEnable C18 G (250 × 4.6 mm; 5 µm) scirp.org
Mobile Phase0.05 M KH2PO4 buffer (pH 4.5):Methanol:Acetonitrile (60:20:20 %v/v) scirp.org
Flow Rate0.6 - 1.0 mL/min zenodo.orgscirp.org
Detection Wavelength220 nm scirp.org
Column Temperature30°C or Ambient zenodo.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High Sensitivity

For applications requiring higher sensitivity and selectivity, such as quantification in biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. dergipark.org.tr This technique offers short run times, often under 3 minutes, making it suitable for high-throughput analysis. dergipark.org.tr The high sensitivity of UPLC-MS/MS allows for the determination of very low concentrations, with Limits of Quantification (LOQ) reaching the nanogram or even picogram per milliliter level. dergipark.org.trijper.org

The methodology involves chromatographic separation on a sub-2 µm particle column followed by detection using a mass spectrometer. nih.gov The mass spectrometer is typically operated in the positive ion mode with an electrospray ionization (ESI) source. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. ijper.orgnih.gov

Table 2: Typical UPLC-MS/MS Parameters for Saxagliptin Analysis
ParameterConditionReference
ColumnC18 (e.g., 2.1 × 50 mm, 1.7 µm) dergipark.org.trnih.gov
Mobile PhaseAcetonitrile and 0.1% Formic Acid or Ammonium Acetate buffer dergipark.org.trnih.govresearchgate.net
Flow Rate0.120 - 0.85 mL/min dergipark.org.trresearchgate.net
Ionization ModePositive Ion Electrospray (ESI+) nih.gov
DetectionMultiple Reaction Monitoring (MRM) nih.gov
Mass Transitions (Saxagliptin)m/z 316.1 → 272.4 ijper.org

Chiral Chromatography for Stereoisomeric Purity Assessment

The stereochemical configuration of pharmaceutical compounds is critical as different stereoisomers can exhibit distinct pharmacological activities. This compound has multiple chiral centers, making the assessment of stereoisomeric purity essential. Chiral chromatography is the primary technique used for this purpose. nih.gov

This technique utilizes a chiral stationary phase (CSP) or a chiral selector added to the mobile phase to differentiate between enantiomers and diastereomers. nih.gov The separation is based on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector, leading to different retention times. For compounds like saxagliptin and its derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The ability to separate and quantify stereoisomers is crucial for controlling the manufacturing process and ensuring the quality of the final active pharmaceutical ingredient. diva-portal.org

Spectroscopic Characterization Techniques (e.g., NMR, HRMS, IR) for Structural Confirmation

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms, confirming the specific placement of the hydroxyl group and the relative stereochemistry of the chiral centers. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecule, which is used to determine its elemental composition. This technique can confirm the molecular formula of this compound (C18H25N3O3) by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amine), C≡N (nitrile), and C=O (amide) functional groups, providing further evidence for the proposed structure.

Quantitative Analysis in Research Matrices (e.g., in vitro enzyme incubations, pre-clinical animal tissues/fluids)

The quantification of this compound in complex biological matrices is vital for preclinical studies, such as pharmacokinetic assessments. UPLC-MS/MS is the preferred bioanalytical method due to its superior sensitivity, selectivity, and speed. nih.govresearchgate.net

A validated bioanalytical method for determining saxagliptin and its hydroxylated metabolites in plasma has been established. researchgate.net The method involves sample preparation, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from matrix components like proteins and phospholipids. nih.govresearchgate.net A stable isotope-labeled internal standard is typically used to ensure accuracy and precision. researchgate.net

The method is validated to demonstrate its performance characteristics, including linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.govresearchgate.net

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma
ParameterResultReference
Linearity Range0.05 - 100 ng/mL researchgate.net
Intra-batch Precision (%CV)1.84 - 7.5% researchgate.net
Inter-batch Precision (%CV)1.02 - 6.00% researchgate.net
Intra-batch Accuracy98.05 - 109.06% researchgate.net
Inter-batch Accuracy97.00 - 104.00% researchgate.net
Extraction Recovery> 81% nih.gov

Impurity Profiling and Stability-Indicating Methods for Related Substances

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and quality of a drug substance. Stability-indicating analytical methods are designed to separate and quantify the active ingredient from any process-related impurities or degradation products that may form during manufacturing or storage.

The development of such methods for saxagliptin involves forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light. The analytical method, typically RP-HPLC, must be able to resolve the parent compound from all significant degradants. This proves the method's specificity and its ability to accurately measure the drug substance in the presence of its impurities. Any impurities related to this compound would be identified and tracked using these validated methods, often employing reference standards for known impurities. cleanchemlab.com

Pharmacological Characterization of 2s,2 R,trans 7 Hydroxy Saxagliptin in Pre Clinical Models and in Vitro Systems

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition Studies

(2S,2'R,trans)-7-Hydroxy-saxagliptin is a potent inhibitor of the DPP-4 enzyme. nih.govresearchgate.net DPP-4 is responsible for the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. researchgate.netmdpi.com By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. mdpi.comnih.gov

In isolated enzyme assays, this compound demonstrates significant inhibitory potency against human DPP-4. Its inhibition constant (Ki) has been determined to be 2.6 nM. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for saxagliptin (B632), the parent compound, is 0.5 nmol/L. drugbank.com

Table 1: Inhibitory Potency of this compound and Parent Saxagliptin against Human DPP-4 at 37°C

CompoundKi (nM)t1/2 for dissociation (minutes)
This compound2.6 nih.govresearchgate.net23 nih.govresearchgate.net
Saxagliptin1.3 nih.govresearchgate.net50 nih.govresearchgate.net

This compound is approximately half as potent as its parent compound, saxagliptin. drugbank.commedicine.comscienceopen.com Despite this, it is still considered a potent and selective DPP-4 inhibitor. nih.govresearchgate.net

In comparison to other gliptins, both saxagliptin and its active metabolite exhibit prolonged dissociation from the DPP-4 active site. nih.govresearchgate.net For instance, at 37°C, the half-life for dissociation of this compound is 23 minutes, while for saxagliptin it is 50 minutes. nih.govresearchgate.net This is in contrast to vildagliptin and sitagliptin, which dissociate more rapidly with half-lives of 3.5 minutes and less than 2 minutes, respectively. nih.govresearchgate.net This prolonged binding is thought to contribute to the sustained inhibition of DPP-4 activity in vivo. nih.govresearchgate.net

Table 2: Comparative Dissociation Half-life of Various Gliptins from Human DPP-4 at 37°C

CompoundDissociation t1/2 (minutes)
This compound23 nih.govresearchgate.net
Saxagliptin50 nih.govresearchgate.net
Vildagliptin3.5 nih.govresearchgate.net
Sitagliptin< 2 nih.govresearchgate.net

Mechanistic Investigations of Enzyme-Inhibitor Interactions

The interaction between this compound and the DPP-4 enzyme has been a subject of detailed mechanistic studies.

Like its parent compound, this compound binds to the active site of the DPP-4 enzyme. acs.org A key interaction involves the formation of a covalent bond with the catalytic residue Serine 630 (Ser630). nih.govnih.govvetmeduni.ac.at This interaction is crucial for the inhibitory activity of the compound. The catalytic triad of DPP-4, which includes Ser630, Asp708, and His740, is essential for this process. researchgate.net Specifically, the formation of the covalent bond between the nitrile group of saxagliptin and the hydroxyl oxygen of Ser630 is assisted by His740. nih.gov The cyanopyrrolidine moiety of saxagliptin and its metabolite interacts with the S1 subsite of the enzyme, while the hydroxy adamantyl group interacts with the S2 subsite. nih.gov

The binding of this compound to DPP-4 is characterized as a reversible covalent interaction. acs.orgvetmeduni.ac.at While a covalent bond is formed with Ser630, this bond is not permanent, allowing for the eventual dissociation of the inhibitor from the enzyme. acs.orgnih.gov This reversible nature distinguishes it from irreversible inhibitors. The slow dissociation rate contributes to its prolonged pharmacodynamic effect. nih.gov

In Vitro Cell-Based Assays for Pharmacological Activity (e.g., GLP-1 potentiation in isolated cells)

The inhibition of DPP-4 by this compound leads to an increase in the levels of active GLP-1. drugbank.com In vitro studies have shown that saxagliptin administration can lead to a 2- to 3-fold increase in circulating levels of active GLP-1 and GIP. nih.gov This potentiation of GLP-1 is a direct consequence of the inhibition of its degradation by DPP-4 and is a key mechanism of action for this class of drugs. nih.gov

Pre-clinical Pharmacodynamic Studies in Animal Models (e.g., DPP-4 inhibition, glucose regulation in non-human diabetic models)

DPP-4 Inhibition

In vitro assessments have established that this compound is a potent inhibitor of the DPP-4 enzyme, although it is approximately half as potent as its parent compound, saxagliptin. tga.gov.aunih.govscienceopen.com Like saxagliptin, it binds to the DPP-4 enzyme covalently and reversibly. fasen.org.ar

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in rats with type 2 diabetes has been employed to quantify the relationship between plasma concentrations of the metabolite and DPP-4 inhibition. nih.govscienceopen.com These models have confirmed the in vitro findings, indicating that the inhibitory effect of 5-hydroxy saxagliptin on DPP-4 is about half that of saxagliptin. nih.govscienceopen.com Specifically, the EC50 value (the concentration required to achieve 50% of the maximum effect) for 5-hydroxy saxagliptin was found to be approximately double that of the parent saxagliptin (EC50, 5-OH SAX = 0.46EC50, SAX(parent)). nih.govscienceopen.com Despite its lower potency, because human exposure to this metabolite is more than 2.5 times greater than to saxagliptin, it is expected to be a significant contributor to the clinical pharmacological action. tga.gov.au

Table 1: Comparative DPP-4 Inhibition Potency of Saxagliptin and this compound
CompoundRelative In Vitro Potency vs. SaxagliptinIn Vivo Inhibitory Effect (EC50) in Diabetic Rats
Saxagliptin1 (Reference)Reference (EC50, SAX(parent))
This compound~2-fold less potent tga.gov.au~2-fold higher EC50 (EC50, 5-OH SAX = 0.46EC50, SAX(parent)) nih.govscienceopen.com

Glucose Regulation in Non-human Diabetic Models

The ultimate pharmacodynamic effect of DPP-4 inhibition is the improvement of glycemic control. Pre-clinical studies in diabetic animal models have demonstrated that saxagliptin administration leads to decreased plasma DPP-4 activity, increased levels of active glucagon-like peptide-1 (GLP-1), improved plasma glucose clearance, and increased plasma insulin levels. tga.gov.au

Chronic administration of saxagliptin in a rat model of diabetes for 14 days resulted in a 17% reduction in fasting plasma glucose levels. tga.gov.au While specific long-term studies focusing solely on the metabolite are less common, its contribution to this chronic effect is inferred from its role as the primary active metabolite.

Table 2: In Vivo Pharmacodynamic Effects on Glucose Regulation in Diabetic Rats
CompoundPharmacodynamic EndpointObserved Effect
SaxagliptinLowering Peak Plasma GlucoseReference
This compoundLowering Peak Plasma Glucose5–25 fold less potent than saxagliptin tga.gov.au
SaxagliptinFasting Plasma Glucose (14-day study)17% reduction tga.gov.au

Stereochemical Considerations and Isomeric Impact on Research Findings

Analysis of Stereoisomeric Purity and Control in Synthetic and Metabolic Studies

The synthesis of saxagliptin (B632) and its hydroxylated metabolites requires stringent stereochemical control to ensure the desired therapeutic effect and to minimize the presence of less active or inactive isomers. Synthetic routes are designed to produce the specific (S)-configuration at the α-amino acid side chain, which is essential for potent DPP-4 inhibition. wikipedia.org Processes for preparing saxagliptin often involve the coupling of two key chiral intermediates: (S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. google.comgoogle.com

During these multi-step syntheses, analytical methods such as High-Performance Liquid Chromatography (HPLC) are crucial for monitoring and confirming the stereoisomeric purity of the final compound and its intermediates. nih.govalentris.org For instance, the synthesis of radiolabeled saxagliptin and its 5-hydroxy metabolite for use in biological studies requires rigorous purification to achieve high radiochemical and isomeric purity, often exceeding 99%. nih.gov The development of such stereocontrolled synthetic methods is vital for producing a single, desired enantiomer and for preparing specific labeled metabolites for detailed pharmacokinetic and metabolic investigation. nih.govresearchgate.net

Metabolic studies also rely on the availability of pure stereoisomers as reference standards to accurately identify and quantify metabolites formed in vivo. The primary metabolic pathway for saxagliptin is the cytochrome P450 3A4/5 (CYP3A4/5) mediated hydroxylation to its active 5-hydroxy metabolite. drugbank.comnih.govnih.gov The stereochemistry of the parent drug dictates the stereochemistry of the resulting metabolite.

Influence of (2S,2'R,trans) Configuration on Enzyme Binding and Activity

The specific (2S,2'R,trans) configuration of 7-Hydroxy-saxagliptin is fundamental to its ability to bind effectively to and inhibit the DPP-4 enzyme. Saxagliptin itself is a substrate-like inhibitor that forms a reversible, covalent bond with the catalytic serine residue (S630) in the active site of DPP-4. drugbank.comrcsb.orgnih.gov This interaction is critically dependent on the precise orientation of the inhibitor's functional groups within the enzyme's binding pockets.

The key structural features and their interactions are:

Proline-like group: The azabicyclo[3.1.0]hexane moiety occupies the S1 pocket of the active site. rcsb.org

Nitrile group: The nitrile group forms a covalent but reversible imino ester with the hydroxyl group of the catalytic serine S630, an interaction assisted by a histidine residue (H740). nih.govvetmeduni.ac.at

Adamantyl group: The bulky 3-hydroxyadamantyl group fits into the hydrophobic S2 pocket. vetmeduni.ac.at

The (S)-configuration of the amino acid portion is considered essential for potent inhibitory activity. wikipedia.org The major active metabolite, known as 5-hydroxy saxagliptin or M2, retains this crucial stereochemistry. While it is also a potent and selective DPP-4 inhibitor, its potency is approximately half that of the parent compound, saxagliptin. drugbank.comnih.gov Both saxagliptin and its 5-hydroxy metabolite exhibit prolonged dissociation from the DPP-4 active site, which contributes to their extended pharmacodynamic effect. researchgate.netnih.gov This slow dissociation is a key feature that allows for sustained DPP-4 inhibition. rcsb.orgresearchgate.net

Table 1: Comparative DPP-4 Inhibition Data

Compound Inhibition Constant (Ki) Dissociation Half-life (t1/2) at 37°C Relative Potency
Saxagliptin 1.3 nM 50 minutes 1
5-Hydroxy Saxagliptin 2.6 nM 23 minutes ~0.5

This table is interactive. Data collated from multiple sources. drugbank.comresearchgate.net

Formation of Other Diastereomers or Epimers During Metabolism or Synthesis

While the primary metabolic pathway leads to the formation of the active 5-hydroxy metabolite (M2), other minor metabolic pathways exist, including hydroxylation at different positions on the adamantyl ring and subsequent conjugation with glucuronide or sulfate. nih.gov The formation of other diastereomers or epimers during metabolism has not been reported as a major pathway.

However, during chemical synthesis, the formation of various diastereomers is a significant consideration that necessitates precise stereocontrol. Several isomers of saxagliptin and its hydroxylated derivatives are known and can be synthesized or may arise as impurities if the synthesis is not adequately controlled. These include cis-isomers and isomers with different stereochemistry at the various chiral centers. alentris.orgsynzeal.comsimsonpharma.comsimsonpharma.com For example, the thermodynamically favored cyclization of saxagliptin can lead to the formation of a cyclic amidine byproduct, the formation of which needs to be minimized during manufacturing. researchgate.net The existence and availability of these various isomers for research purposes underscores the complexity of the molecule and the importance of controlling stereochemistry during its production. synzeal.comaquigenbio.com

Stereoselective Pharmacokinetics in Pre-clinical Systems

Pre-clinical studies in rats, dogs, and monkeys have demonstrated the pharmacokinetic profiles of saxagliptin and its primary active metabolite, (2S,2'R,trans)-7-Hydroxy-saxagliptin (M2). Following oral administration, saxagliptin is rapidly absorbed. nih.gov A significant portion of the absorbed drug is then metabolized to M2, which circulates in the plasma at notable concentrations. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of Saxagliptin in Pre-clinical Models

Species Bioavailability Plasma Clearance Elimination Half-life
Rat 50-75% 115 ml/min/kg 2.1 - 4.4 h
Dog 50-75% 9.3 ml/min/kg 2.1 - 4.4 h
Monkey 50-75% 14.5 ml/min/kg 2.1 - 4.4 h

This table is interactive. Data represents values for the parent drug, saxagliptin. nih.gov

Advanced Research and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational methods are pivotal in understanding the nuanced interactions between (2S,2'R,trans)-7-Hydroxy-saxagliptin and its biological target, DPP-4. These studies provide insights that are difficult to obtain through experimental methods alone.

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound within the active site of the DPP-4 enzyme. mdpi.com Like its parent compound, saxagliptin (B632), the metabolite is expected to interact with key domains of the enzyme. The DPP-4 binding pocket includes a catalytic triad (Ser630, Asp708, His740) and distinct subpockets, primarily the S1 and S2 pockets, which accommodate the ligand. mdpi.comnih.gov

For saxagliptin, the cyanopyrrolidine moiety is known to bind to the S1 pocket, where the nitrile group can form a reversible covalent imidate with the hydroxyl group of Ser630. nih.govmdpi.com This interaction is further stabilized by a hydrogen bond with Tyr547. nih.gov The adamantyl group of saxagliptin fits into the hydrophobic S1 pocket. nih.gov Molecular dynamics simulations for this compound would explore how the introduction of a hydroxyl group on the adamantane (B196018) ring affects these interactions. The simulations can reveal changes in binding energy, conformational stability of the ligand-protein complex, and the network of hydrogen bonds over time. Researchers investigate whether the 7-hydroxy group forms new, favorable interactions with residues in the binding pocket or introduces any steric hindrance, thus modulating the inhibitory potency and duration of action compared to saxagliptin and its major active metabolite, 5-hydroxy saxagliptin. rjsocmed.com

Table 1: Key DPP-4 Residues and Interactions in Ligand Binding

Binding Pocket/Region Key Amino Acid Residues Type of Interaction Reference
S1 Pocket Ser630, Tyr547 Covalent bonding, Hydrogen bonding nih.govnih.gov
S1 Pocket Tyr666, Tyr631, Val656 Hydrophobic interactions mdpi.comnih.gov
S2 Pocket Arg125, Glu205, Glu206 Electrostatic interactions, Hydrogen bonding mdpi.com

| Catalytic Triad | Ser630, Asp708, His740 | Catalysis, Covalent bond formation | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For saxagliptin and its metabolites, 3D-QSAR and pharmacophore modeling can be used to understand the structural features essential for DPP-4 inhibition. clinicsearchonline.org

A key application of QSAR in this context is to analyze how hydroxylation at different positions on the adamantane ring influences inhibitory potency. By building a QSAR model that includes saxagliptin and its various hydroxylated metabolites (e.g., 5-hydroxy, 7-hydroxy), researchers can quantify the impact of the position and stereochemistry of the hydroxyl group on DPP-4 binding affinity. clinicsearchonline.org Such models can generate statistically significant predictions, often evaluated by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), which indicate the model's predictive power. clinicsearchonline.org A high-quality QSAR model could predict the activity of other potential metabolites and guide the design of new DPP-4 inhibitors with optimized metabolic profiles. clinicsearchonline.org

Table 2: Example Statistical Parameters for a 3D-QSAR Model

Parameter Value Implication Reference
Squared Correlation Coefficient (r²) 0.9945 High statistical significance of the model clinicsearchonline.org

| Cross-validated Coefficient (q²) | 0.9866 | Excellent predictive capacity of the model | clinicsearchonline.org |

Investigation of Potential Off-Target Interactions in Pre-clinical Contexts

While saxagliptin is highly selective for DPP-4, investigating the potential for its metabolites to interact with other enzymes is a critical aspect of preclinical research. nih.gov The Dipeptidyl Peptidase and Acylamidase-like (DASH) family of proteins includes enzymes like DPP-8 and DPP-9, which share structural similarities with DPP-4. tga.gov.au Inhibition of these related enzymes can lead to undesirable off-target effects.

Preclinical studies have shown that some DPP-4 inhibitors, including saxagliptin, can inhibit DPP-8 and DPP-9 at high concentrations. researchgate.net Research on this compound involves in vitro enzyme inhibition assays to determine its selectivity profile against a panel of related proteases. These studies measure the inhibitory concentration (IC50) or inhibition constant (Ki) for DPP-4 versus other enzymes like DPP-8 and DPP-9. The goal is to determine if the hydroxylation at the 7-position alters the selectivity profile compared to the parent drug. A high selectivity ratio (IC50 for DPP-8/9 vs. IC50 for DPP-4) is desirable. Understanding these potential off-target interactions is crucial for interpreting non-clinical toxicology findings and predicting the metabolite's safety profile.

Research on Non-Enzymatic Degradation Pathways and Stability Profiles

The chemical stability of a drug and its metabolites is essential for ensuring product quality and understanding potential degradation pathways in vivo. Research on this compound includes its stability under various stress conditions, such as changes in pH, temperature, and exposure to oxidative agents.

For the parent compound saxagliptin, a major non-enzymatic degradation pathway is intramolecular cyclization, where the primary amine attacks the nitrile group to form a thermodynamically favored cyclic amidine impurity. researchgate.net Another pathway involves the non-enzymatic reaction with endogenous thiols like L-cysteine. nih.govnih.gov Stability studies on this compound are designed to determine if the presence of the 7-hydroxy group influences the rate and outcome of these and other degradation reactions. nih.gov Forced degradation studies, exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress, help to identify potential degradants. biointerfaceresearch.com The results are critical for developing stable formulations and for identifying and characterizing impurities that may be formed during storage or in vivo.

Table 3: Common Degradation Pathways for Saxagliptin and its Metabolites

Degradation Type Pathway Key Reactant/Condition Reference
Intramolecular Cyclization Attack of primary amine on the nitrile group pH, solvent researchgate.net
Adduct Formation Reaction with endogenous thiols L-cysteine nih.govnih.gov
Hydrolysis Degradation under acidic and basic conditions Strong acid/base biointerfaceresearch.com

| Oxidation | Degradation in the presence of oxidizing agents | Hydrogen peroxide | biointerfaceresearch.com |

Development of Novel Analytical Probes Utilizing the this compound Scaffold

The unique structure of this compound can be leveraged to create novel analytical tools. The presence of the additional hydroxyl group provides a potential site for chemical modification, allowing for the attachment of reporter molecules like fluorophores, biotin, or radioactive isotopes.

Such modified molecules, or "probes," could be used in several research applications:

Competitive Binding Assays: A labeled version of the metabolite could be used to develop highly sensitive and specific immunoassays or receptor-binding assays to quantify saxagliptin and its metabolites in biological samples.

Enzyme Activity Studies: A fluorescently tagged probe could be used in fluorescence polarization or FRET-based assays to study the kinetics of DPP-4 inhibition in real-time.

Imaging Applications: A probe labeled with a positron-emitting isotope could potentially be developed for in vivo imaging of DPP-4 distribution in preclinical models using Positron Emission Tomography (PET).

While current analytical methods focus on detecting saxagliptin using techniques like potentiometric sensors or derivatization with chromogenic reagents, the development of probes based on the metabolite scaffold represents a future direction for creating more sophisticated research tools. nih.govnih.gov

Role in Mechanistic Toxicology Studies (beyond clinical adverse effects)

Mechanistic toxicology aims to understand the specific molecular events that lead to adverse effects. For saxagliptin, a key area of investigation is the formation of reactive metabolites. The cyanopyrrolidine moiety present in saxagliptin can react non-enzymatically with nucleophilic thiol groups, such as the side chain of cysteine residues in proteins. nih.govnih.gov This covalent binding can lead to the formation of protein adducts, which is a potential mechanism for initiating immune-mediated drug-induced liver injury. nih.gov

Studies have identified cysteine and cysteinylglycine conjugates of both saxagliptin and its 5-hydroxy metabolite in rats, confirming that this pathway occurs in vivo. nih.govnih.gov A crucial role for this compound in mechanistic toxicology is to serve as a test compound to determine how hydroxylation at the 7-position affects this bioactivation pathway. Researchers would investigate whether the 7-hydroxy metabolite forms thiol adducts at a similar, higher, or lower rate than saxagliptin. These studies, conducted in vitro using liver microsomes or in vivo in preclinical models, help to build a more complete picture of the metabolic and toxicological pathways and assess the potential contribution of specific metabolites to adverse events. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing (2S,2'R,trans)-7-Hydroxy-saxagliptin in academic settings?

  • Methodological Answer : Synthesis typically involves stereoselective routes (e.g., chiral pool synthesis or asymmetric catalysis) to achieve the desired stereochemistry. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Stress testing under varied pH and temperature conditions is critical to confirm stability during storage .

Q. Which analytical methods are validated for assessing the purity and stability of this compound?

  • Methodological Answer : Validated HPLC methods with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) are used for purity analysis. Stability studies follow ICH guidelines, including forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products. Quantification via tandem MS (LC-MS/MS) ensures specificity and sensitivity (LOQ ≤ 0.1 ng/mL) .

Q. How do researchers ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer : Standardized protocols for in vitro DPP-4 inhibition assays are essential. Key steps include:

  • Using recombinant human DPP-4 enzymes under controlled pH (7.4) and temperature (37°C).
  • Validating enzyme activity with reference inhibitors (e.g., sitagliptin).
  • Replicating experiments across ≥3 independent trials with statistical analysis (e.g., ANOVA for IC₅₀ comparisons) .

Advanced Research Questions

Q. How can conflicting data on the metabolite profile of this compound be resolved?

  • Methodological Answer : Contradictions in metabolic pathways (e.g., CYP450-mediated vs. non-enzymatic degradation) require:

  • Comparative assays using human liver microsomes (HLMs) and hepatocytes to differentiate enzymatic vs. passive processes.
  • Isotopic labeling (e.g., ¹⁴C or ³H) to track metabolite formation.
  • Cross-validation with in vivo models (rodent pharmacokinetics) and computational tools (molecular docking for CYP450 binding affinity) .

Q. What experimental designs address discrepancies in reported binding affinities of this compound for DPP-4 isoforms?

  • Methodological Answer : To resolve variability in Kd values:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements.
  • Control for assay conditions (buffer ionic strength, presence of co-factors like Zn²⁺).
  • Compare isoforms (DPP-4 vs. DPP-8/9) to assess selectivity.
  • Apply meta-analysis to aggregate published data, adjusting for methodological heterogeneity (e.g., fixed vs. random-effects models) .

Q. How can researchers model the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Lab-scale studies : Aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) to quantify half-life (t½).
  • Field studies : Monitor hydrolysis/photolysis rates under simulated sunlight (λ = 290–800 nm) and varied pH (3–9).
  • Computational modeling : Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation and ecotoxicity (e.g., ECOSAR v2.0) .

Q. What strategies validate the stereochemical integrity of this compound during long-term stability studies?

  • Methodological Answer :

  • Employ chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) to detect enantiomeric shifts.
  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling.
  • Correlate degradation kinetics with Arrhenius models to predict shelf-life under standard conditions (25°C) .

Methodological Considerations from Literature

  • Data Validation : Cross-reference peer-reviewed studies (avoiding non-academic sources like Benchchem) and prioritize recent publications (post-2015) to account for methodological advancements .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety (e.g., VA Project Safety & Hazard Assessment templates) when handling biospecimens or recombinant DNA .
  • Secondary Data Use : When leveraging public datasets (e.g., EPA CompTox), apply custom statistical models (e.g., multivariate regression) to align data with specific research objectives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.